molecular formula C7H6ClNO3 B7952017 5-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

5-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B7952017
M. Wt: 187.58 g/mol
InChI Key: VXYVQDKECZFHDI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves multi-step reactions starting from simpler organic compounds. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Chlorination: Introduction of the chlorine atom at the 5-position of the pyridine ring.

    Methylation: Addition of a methyl group at the 1-position.

    Oxidation: Conversion of the 6-position to an oxo group.

    Carboxylation: Introduction of the carboxylic acid group at the 3-position.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been shown to block AP-1-mediated luciferase activity, indicating its anti-inflammatory function . The compound’s effects are mediated through its interaction with cellular signaling pathways that regulate inflammation and oxidative stress.

Comparison with Similar Compounds

Similar compounds to 5-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-chloro-1-methyl-6-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-9-3-4(7(11)12)2-5(8)6(9)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYVQDKECZFHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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